The table below summarizes the core quantitative data for 4-Octadecylaniline (CAS 114235-67-5).
| Property | Value | Reference |
|---|---|---|
| CAS Number | 114235-67-5 | [1] |
| Molecular Formula | C₂₄H₄₃N | [1] |
| Molecular Weight | 345.612 g/mol | [1] |
| Melting Point | 59-63 °C (lit.) | [1] [2] [3] |
| Boiling Point | 240-245 °C at 0.4 mmHg (lit.) | [1] [2] [3] |
| Density | 0.889 g/cm³ | [1] |
| Vapor Pressure | 9.95E-09 mmHg at 25°C | [1] |
| pKa | 4.95 ± 0.10 (Predicted) | [1] |
| Flash Point | 196.4 °C | [1] |
| LogP | 8.654 (LogP); 10.4 (XLogP3) | [1] |
| Purity | 97% (Sigma-Aldrich) | [1] [3] |
The search results indicate one primary research application for this compound, though specific step-by-step protocols are not provided in detail.
For researchers handling this compound, the following safety information was located:
The current search results provide a solid foundation of basic data but lack depth on specific experimental methodologies.
10.1007/s11743-010-1206-7) to find the original paper for a complete protocol.
The table below summarizes the core identifier and quantitative physical properties of 4-Octadecylaniline (CAS No. 114235-67-5) [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 114235-67-5 [1] [4] [2] |
| Molecular Formula | C₂₄H₄₃N [1] [4] [2] |
| Molecular Weight | 345.6 g/mol [1] [4] [2] |
| Density | 0.889 ± 0.06 g/cm³ (Predicted) [1] [2] [5] |
| Melting Point | 59-63 °C (lit.) [1] [2] [5] |
| Boiling Point | 240-245 °C at 0.4 mmHg (lit.) [1] [2] [5] |
| pKa | 4.95 ± 0.10 (Predicted) [1] [2] [3] |
| LogP (Octanol-Water) | 8.654 (Predicted) [2] [3] |
| Flash Point | 196.4°C [2] [3] |
| Vapor Pressure | 9.95 × 10⁻⁹ mmHg at 25°C [3] |
Description: this compound is a long-chain alkyl-substituted aniline derivative. Its structure features a hydrophobic octadecyl group attached to an aromatic amine, imparting surfactant-like properties [2]. This amphiphilic nature makes it useful in interfacial applications, as a precursor for specialized dyes and liquid crystals, and as a building block for surface-modifying agents [2].
A prominent and recent application of this compound is as a precursor in the synthesis of advanced hydrogen-bonded liquid crystal (HBLC) supramolecular systems [6]. The following diagram illustrates this two-step synthesis workflow.
Detailed Experimental Protocol [6]:
Step 1: Synthesis of the Proton Acceptor (P18)
Step 2: Preparation of the Hydrogen-Bonded Complex
Research Significance: These novel materials exhibit smectic A mesophases and have potential applications in capacitors, optical filters, and light modulators due to their stimuli-responsive and self-assembling "smart" material properties [6].
The following safety information is based on supplier-provided data [1] [4] [2]:
A LogP value of 8.65 indicates extremely high lipophilicity. In the context of drug development, this presents significant challenges for achieving usable pharmacokinetic properties.
To make a compound like 4-Octadecylaniline tractable for research, the following strategies, derived from standard medicinal chemistry practices, are essential.
The table below summarizes the core issues and potential mitigation strategies.
| Challenge | Consequence | Potential Mitigation Strategy |
|---|---|---|
| Extremely High Lipophilicity (LogP 8.65) | Poor aqueous solubility; non-specific binding; potential toxicity | Molecular modification to create a prodrug; formulation with advanced delivery systems (e.g., nanoparticles, liposomes) [2]. |
| Molecular Weight & Size | Likely exceeds optimal range for passive BBB penetration | Assess if the compound is a candidate for active transport mechanisms [3]. |
| Lack of Experimental Data | Unknown ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties | Rely on computational prediction as a first step to estimate properties and guide experimental design [4] [3]. |
Computational Property Prediction (In Silico Screening) Before any wet-lab experiment, use computational tools to predict properties. This is a cornerstone of modern Computer-Aided Drug Design (CADD) [4].
Generalized in silico property prediction workflow.
Prodrug Design for Solubility and Delivery A common strategy for compounds with poor bioavailability is to design a prodrug—an inactive derivative that is converted to the active compound inside the body [2].
Experimental Measurement of BBB Permeability If a soluble prodrug or formulation is achieved, experimental validation is crucial. Cell-based models are a standard high-throughput method [3].
To proceed with this compound, I suggest the following actionable steps:
The table below summarizes the available safety and hazard information for 4-Octadecylaniline from the search results [1].
| Property | Detail |
|---|---|
| Hazard Codes | Xi (Irritant) [1] |
| Hazard Statements | H36/37/38 (May cause irritation to the eyes, respiratory system, and skin) [1] |
| Precautionary Statements | P26, P36 (Specific wording not provided in search results) [1] |
| Flash Point | 196.4°C [1] |
| WGK Germany | 3 (Severely hazardous to water) [1] |
The provided hazard statements suggest that this compound is an irritant. Given its structural relation to aniline, which is highly toxic [2], a cautious approach is essential. The diagram below outlines a recommended workflow for its safe handling in a laboratory setting.
> A recommended workflow for handling this compound, emphasizing risk assessment, personal protective equipment (PPE), and engineering controls.
The information presented has significant limitations:
For safe laboratory work, you must obtain a complete and current Safety Data Sheet directly from the chemical manufacturer before using this compound.
The table below summarizes the basic physical properties of 4-Octadecylaniline (CAS No. 114235-67-5) found in the search results.
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₄₃N [1] [2] |
| Molecular Weight | 345.60 g/mol [1] [2] |
| Melting Point | 59-63 °C (lit.) [2] [3] |
| Boiling Point | 240-245 °C at 0.4 mmHg (lit.) [2] [3] |
| Density | ~0.889 g/cm³ (Predicted) [2] |
| pKa | ~4.95 (Predicted) [2] |
The search results do not contain specific data on the solubility of this compound in organic solvents. To obtain this critical information, I suggest the following approaches:
| Solubility Category | Solvents (for Octadecylamine) |
|---|---|
| Soluble | Chloroform, Ethanol, Isopropanol, Toluene, Benzene, Ether [4] |
| Slightly Soluble | Acetone [4] |
| Insoluble | Water [4] |
Given the lack of direct data, you may need to determine the solubility experimentally. The following diagram outlines a standard workflow for this process.
Proposed experimental workflow for determining solubility.
This compound is an aromatic amine with a long alkyl chain, making it a valuable intermediate in organic and materials chemistry. This compound is particularly useful for synthesizing Schiff's base liquid crystalline compounds [1] and has been used in the fabrication of specialized Langmuir-Blodgett films for pyroelectric activity assessment [2] [3]. The following sections provide a detailed, practical guide for its synthesis, characterization, and application.
This protocol is adapted from a literature-guided synthesis route [3].
| Reagent/Material | Specification / Purity | Purpose |
|---|---|---|
| 1-Octadecanol | Reagent grade | Alkylating agent |
| Aniline | Reagent grade | Amine source |
| Aniline hydrochloride | Reagent grade | Reaction catalyst/acid source |
| Zinc chloride (ZnCl₂) | Reagent grade | Lewis acid catalyst |
| Sodium hydroxide (NaOH) | Reagent grade | For work-up and pH adjustment |
| Suitable organic solvent | e.g., Toluene, Hexane | For extraction and purification |
| Property | Value |
|---|---|
| CAS Number | 114235-67-5 |
| Molecular Formula | C₂₄H₄₃N |
| Molecular Weight | 345.61 g/mol |
| Melting Point | 59 - 63 °C |
| Boiling Point | 240 - 245 °C at 0.4 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Flash Point | 196.4 °C |
| predicted pKa | 4.95 ± 0.10 |
The following methods can be used to confirm the identity and purity of the synthesized product.
A key application of this compound is the synthesis of liquid crystalline Schiff's base compounds. The general workflow for this application is as follows:
Experimental Details for Condensation:
The resulting compounds, such as N-(p-n-decyloxybenzylidene)-p-n-octadecylaniline, exhibit various liquid crystalline phases (smectic A, B, C, etc.), characterized by techniques like thermal microscopy (TM) and differential scanning calorimetry (DSC) [1].
This protocol outlines a practical synthesis of this compound from commercially available starting materials. The compound serves as a versatile building block, particularly in advanced materials science for creating liquid crystalline systems with defined thermal and structural properties.
The Langmuir-Blodgett technique is a method for creating highly ordered ultra-thin films at the molecular level. The process involves spreading amphiphilic molecules on an air-water interface, compressing them into a monolayer, and then transferring this monolayer onto a solid substrate [1] [2].
The following diagram outlines the core steps of the LB film fabrication process.
3.1. Preparation of the Langmuir Monolayer
3.2. Monolayer Compression and Characterization
Analyze the isotherm to determine key parameters like the Lift-off area (onset of pressure increase), phase transitions, and collapse pressure (πc), which indicates the monolayer's maximum stability [2]. 3. In-situ Characterization (Optional): Techniques like Brewster Angle Microscopy (BAM) can visualize domain formation, and PM-IRRAS can provide information on molecular orientation at the air-water interface [3].
3.3. Langmuir-Blodgett Film Transfer
t.r. = (Decrease in monolayer area) / (Area of substrate coated). A transfer ratio close to 1.0 indicates an ideal, uniform transfer [2].While specific data for this compound is unavailable, research on other long-chain amines provides valuable reference points.
| Amphiphile / System | Key Findings & Quantitative Data | Reference |
|---|---|---|
| Octadecylamine (ODA) | Forms stable monolayers on alkaline subphase; interacts strongly with dye molecules (e.g., Methyl Orange, Bromocresol Purple) at pH 4-9. Adsorbed dye molecules can take an "edge-on" orientation. | [5] [6] |
| N-(4-octadecyloxy-...) | Mixed monolayers with stearylamine (SAM) showed well-organized, well-packed films with high ordering and triclinic packing. Demonstrated low wettability and small contact angle hysteresis. | [7] |
| DPPE with GOx Enzyme | Immobilization successful on a subphase with pH adjusted to be acidic (to protonate the DPPE headgroup). This highlights the critical role of subphase pH in molecular interaction and film functionality. | [4] |
-NH₂ vs. -NH₃⁺), which profoundly affects molecular packing, interaction with other species, and ultimate film stability [5] [4] [6].LB films incorporating functional molecules like this compound hold significant promise in advanced research applications. The precise control offered by the technique is being explored for:
Here is a summary of the basic identifying information, chemical properties, and safety data for this compound, compiled from chemical databases [1] [2] [3].
Table 1: Basic Identifiers and Properties
| Property | Details |
|---|---|
| CAS Number | 114235-67-5 [1] [2] [3] |
| Molecular Formula | C₂₄H₄₃N [1] [2] [3] |
| Molecular Weight | 345.6 g/mol [1] [2] [3] |
| Melting Point | 59-63 °C [1] [2] [3] |
| Boiling Point | 240-245 °C at 0.4 mmHg (or 462.3 °C at 760 mmHg, predicted) [1] [2] [3] |
| Density | 0.889-0.9 g/cm³ (Predicted) [1] [2] |
| Flash Point | 196.4 °C [2] [3] |
| pKa | 4.95±0.10 (Predicted) [1] [3] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N [3] |
Table 2: Safety Information
| Category | Details |
|---|---|
| Hazard Codes | Xi (Irritant) [2] [3] |
| Risk Statements (R-phrases) | R36/37/38 (Causes irritation to the eyes, respiratory system, and skin) [2] |
| Safety Statements (S-phrases) | S26, S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) [2] [3] |
| GHS Pictogram | [2] |
| Signal Word | Warning [2] |
One of the search results confirms that this compound has been used in scientific research, specifically mentioning its application in the "fabrication of alternate-layer Langmuir-Blodgett (LB) films and pyroelectric activity in the films was assesd" [3]. This aligns perfectly with your topic but is the extent of the available detail. The primary literature source for this finding appears to be a 1987 study by Jones et al. titled "IR studies of pyroelectric Langmuir-Blodgett films" published in Thin Solid Films [2].
The following diagram outlines a generalized experimental workflow for fabricating and characterizing Langmuir-Blodgett films, which is typical in this field of research. The specific steps for this compound would need to be filled in from the primary literature.
4-Octadecylaniline (CAS Registry Number: 114235-67-5) is an amphiphilic organic compound featuring a long aliphatic chain (C18H37) attached to an aniline moiety in the para position. This unique molecular architecture, with both hydrophobic and hydrophilic components, makes it particularly suitable for Langmuir-Blodgett (LB) film formation. The molecule's primary amine group provides a reactive site for further chemical modification or interaction with various substrates, while the long alkyl chain ensures sufficient hydrophobicity for stable monolayer formation at the air-water interface. The compound has a molecular weight of 345.6 g/mol and the molecular formula C₂₄H₄₃N [1].
The structural characteristics of this compound contribute significantly to its utility in LB technology. The molecule possesses a melting point range of 59-63°C and boils at 240-245°C under reduced pressure (0.4 mmHg) [1] [2]. Its amphiphilic nature allows it to orient at interfaces, with the polar aniline group interacting favorably with aqueous subphases and the nonpolar octadecyl chain extending away from the water surface. This orientation facilitates the formation of highly organized monolayer and multilayer structures with controlled thickness and molecular arrangement. The compound has been successfully employed in the fabrication of functional thin films with specialized properties, including pyroelectric activity, which is the generation of an electric charge in response to thermal fluctuations [1] [2].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Registry Number | 114235-67-5 | [1] |
| Molecular Formula | C₂₄H₄₃N | [1] |
| Molecular Weight | 345.6 g/mol | [1] |
| Melting Point | 59-63°C | [1] |
| Boiling Point | 240-245°C at 0.4 mmHg | [1] |
| Purity | 97% | [1] |
| Hazard Classification | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
The Langmuir-Blodgett technique enables the creation of highly ordered ultra-thin films through the controlled transfer of monolayers from the air-water interface onto solid substrates [3]. This method provides exceptional precision in managing molecular orientation and packing, making it particularly valuable for constructing tailored organic nanostructures. The this compound molecule is ideally suited for this technique due to its inherent amphiphilicity; the long alkyl chain provides hydrophobicity while the aniline group offers hydrophilic character and potential for chemical interaction. This balance allows the compound to form stable monolayers at the air-water interface that can be systematically transferred to create multilayer architectures with precise control over each layer's properties [1] [2].
For LB film fabrication with this compound, researchers typically prepare a chloroform solution with a concentration ranging from 0.5-1.0 mg/mL [4]. Chloroform is preferred as the spreading solvent due to its high volatility, which facilitates rapid evaporation after application to the water surface, and its inability to mix with the aqueous subphase. The subphase composition can be modified based on experimental requirements; for instance, incorporating pH-sensitive dyes like bromocresol purple (Bcp) or methyl orange (MO) enables the creation of complex systems where the this compound monolayer interacts with these functional molecules [4] [5]. The water used for the subphase should be of high purity (resistivity ≥18 MΩ·cm) to minimize contamination that could disrupt monolayer formation [4].
The process begins with the careful application of the this compound solution onto the clean subphase surface using a microsyringe. After allowing sufficient time for solvent evaporation (typically 10-15 minutes), the floating monolayer is symmetrically compressed using movable barriers at a controlled rate (1-5 mm/min). During compression, the surface pressure (π) is continuously monitored against the mean molecular area (A) using a Wilhelmy plate balance system, generating pressure-area (π-A) isotherms that provide crucial information about the monolayer's phase behavior [3]. These isotherms reveal phase transitions from gaseous to liquid-expanded and finally to condensed states, with the optimal deposition pressure typically selected from the solid-analogous region of the isotherm to ensure monolayer stability [4] [3].
Research with analogous compounds such as octadecylamine (ODA) has demonstrated that molecular area can expand significantly (from approximately 20 Ų to 105 Ų) when the monolayer is formed on subphases containing complementary molecules like bromocresol purple, indicating complex formation at the interface [4]. For this compound, which possesses a similar alkyl chain but with an aniline headgroup rather than a simple amine, the molecular packing and interactions can be tailored by modifying subphase conditions such as pH or incorporating specific anions or dye molecules. The monolayer is typically compressed to a target surface pressure of 25-35 mN/m for deposition, which provides an optimal balance between stability and transfer efficiency [4].
The transfer of this compound monolayers onto solid substrates can be accomplished using either the conventional Langmuir-Blodgett (vertical dipping) or Langmuir-Schaefer (horizontal lifting) method [6]. The selection between these techniques depends on the specific monolayer properties and desired film architecture. For alternate-layer films, where this compound is deposited in combination with other materials, the vertical dipping method is generally preferred as it enables precise control over the deposition sequence and layer orientation [1].
The deposition process involves immersing and withdrawing the substrate through the floating monolayer while maintaining constant surface pressure through barrier compression. The transfer ratio (the decrease in monolayer area divided by the substrate coated area) should be monitored closely, with values near 1.0 indicating optimal transfer efficiency. For the creation of alternate-layer structures, this compound layers can be alternated with other functional materials such as dyes, polymers, or inorganic layers to achieve specific electronic, optical, or pyroelectric properties [1] [2]. The unique aniline headgroup in this compound provides enhanced opportunities for chemical interaction between layers compared to simple alkyl amines, facilitating the creation of more stable and functional multilayer architectures.
Table 2: Optimized Experimental Conditions for this compound LB Films
| Parameter | Standard Condition | Alternative/Notes |
|---|---|---|
| Solvent | Chloroform (HPLC grade) | Concentration: 0.5-1.0 mg/mL |
| Spreading Volume | 50-100 μL | Applied dropwise across water surface |
| Compression Speed | 1-5 mm/min | Adjust based on isotherm characteristics |
| Deposition Pressure | 25-35 mN/m | Determined from π-A isotherm plateau |
| Subphase Temperature | 20-25°C | Controlled within ±0.5°C |
| Subphase pH | 5.8 (unmodified) | Adjustable for specific applications |
| Dipping Speed | 2-10 mm/min | Optimize for substrate wettability |
The structural properties of this compound LB films require comprehensive characterization to verify molecular organization, layer uniformity, and interfacial properties. UV-visible spectroscopy provides information about electronic transitions and can detect the incorporation of chromophores such as dye molecules in alternate-layer structures [4]. For this compound itself, the absorption characteristics of the aniline moiety can offer insights into molecular orientation and potential interactions between layers. Fourier-Transform Infrared Spectroscopy (FTIR), particularly when using photoelastic modulation (PEM-FTIR), delivers detailed molecular-level information about chain conformation, headgroup interactions, and molecular packing density [4] [7]. Specific attention should be paid to the N-H stretching vibrations (typically around 3382 cm⁻¹ for secondary amines) and C-H stretching modes (2919 and 2852 cm⁻¹) which provide evidence of ordered alkyl chains [8].
X-ray diffraction and reflectivity measurements offer crucial insights into the layer-periodic structure of multilayer films, allowing determination of interlayer spacing and assessment of structural order along the stacking direction [4]. Studies with similar amphiphilic compounds have revealed interdigitated structures in LB films, where alkyl chains from adjacent layers interpenetrate, reducing the expected layer spacing [5]. For this compound films, such structural details significantly influence functional properties including pyroelectric activity. Additionally, surface wettability characterized through contact angle measurements provides complementary information about the surface energy and molecular organization at the film-air interface [7]. Well-organized this compound films with closely packed alkyl chains typically exhibit low wettability and minimal contact angle hysteresis, indicating a homogeneous surface with low density of defects [7].
The pyroelectric activity observed in alternate-layer LB films containing this compound makes them particularly promising for thermal sensing applications [1]. Pyroelectric materials generate a temporary electrical voltage when subjected to temperature fluctuations, a property valuable for infrared detection, thermal imaging, and environmental monitoring systems. The molecular organization achievable through the LB technique enables the creation of non-centrosymmetric structures essential for pyroelectric behavior. In such films, the alternating layers of this compound with other functional materials create the asymmetric polarization needed for pyroelectric response, with the long alkyl chains providing structural stability while the aniline groups may contribute to charge transfer processes [1] [2].
The fabrication of pyroelectric devices using this compound typically involves creating alternate-layer structures where the compound is deposited in combination with other polar materials. These structures can be further enhanced by incorporating additional functional groups or nanoparticles to increase the pyroelectric coefficient. The thin-film nature of LB assemblies offers advantages for rapid thermal response compared to bulk pyroelectric materials, making them suitable for high-sensitivity applications. Although the specific pyroelectric coefficients of this compound-based films are not provided in the available literature, the confirmed pyroelectric activity suggests potential for development in thermal sensing platforms [1].
This compound serves as a valuable precursor for electrically conducting LB films through its polymerization into poly(N-octadecylaniline) [8]. The synthesis involves chemical oxidation of N-octadecylaniline using ammonium persulfate as an oxidizing agent, resulting in a polymer that retains the amphiphilic character necessary for LB processing while exhibiting semiconducting properties. These polymeric films can be fabricated using mixed LB films with stearic acid, which enhances transfer stability and structural organization. The electrical conductivity of these films can be dramatically increased (by up to five orders of magnitude) through doping with iodine vapor, making them suitable for various molecular electronic applications [8].
The electrical properties of these films exhibit anisotropy, with in-plane conductivity typically higher than through-plane conductivity, reflecting the stratified nature of the LB structure [8]. Impedance analysis of poly(N-octadecylaniline) LB films suggests an (RQ) equivalent circuit model, where R represents resistance and Q represents constant phase element. This conductive behavior, combined with the precise thickness control offered by the LB technique, enables potential applications in organic electronic devices, including field-effect transistors, chemical sensors, and electrochromic displays. The extended conjugation in the polyaniline backbone coupled with the insulating alkyl chains creates interesting electronic properties at the nanoscale, with potential for tailoring through layer architecture and doping levels [8].
This protocol describes the standard procedure for forming and characterizing a this compound monolayer at the air-water interface prior to LB deposition.
Step 1: Subphase Preparation: Fill a clean Langmuir trough with high-purity water (resistivity ≥18 MΩ·cm). Adjust the subphase temperature to 20±0.5°C using a circulating water bath. For specific applications, modify the subphase by dissolving appropriate additives (e.g., dyes, ions) at this stage [4].
Step 2: Surface Cleaning: Close the movable barriers and compress them fully to reduce the available surface area. Clean the air-water interface thoroughly by suction using a vacuum aspirator until the surface pressure reading remains stable near zero mN/m during barrier oscillation [4].
Step 3: Solution Preparation: Dissolve this compound (97% purity) in HPLC-grade chloroform to prepare a 0.75 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution [4].
Step 4: Monolayer Spreading: Using a precision microsyringe, apply the this compound solution dropwise across the water surface between the barriers. Allow 10-15 minutes for complete solvent evaporation [4] [3].
Step 5: Compression Isotherm: Compress the monolayer symmetrically at a constant rate of 2 mm/min while continuously recording the surface pressure versus mean molecular area. Repeat the compression-expansion cycle at least twice to assess monolayer stability and reproducibility [4] [3].
Step 6: Data Analysis: Identify the characteristic phase transitions from the π-A isotherm. Determine the optimal deposition pressure (typically in the condensed phase region) and calculate the limiting molecular area through extrapolation of the steepest portion of the isotherm to zero pressure [3].
This protocol details the procedure for creating alternate-layer LB films containing this compound and functional dye molecules for sensing applications.
Step 1: Subphase Modification: Prepare an aqueous subphase containing bromocresol purple (Bcp) dye at a concentration of 1×10⁻⁵ M. Adjust the subphase pH to 8.0-9.0 using minimal sodium hydroxide to enhance dye-monolayer interaction [4].
Step 2: Substrate Preparation: Clean solid substrates (e.g., glass, silicon wafers) thoroughly using appropriate protocols (piranha solution for glass, RCA cleaning for silicon). Make the substrates hydrophilic for optimal first-layer deposition [4] [6].
Step 3: Monolayer Formation: Spread this compound chloroform solution as described in Protocol 1. Compress the monolayer to the predetermined target pressure (30 mN/m) and allow it to stabilize for 10 minutes [4].
Step 4: First Deposition Cycle: Immerse the substrate through the monolayer at a constant speed of 5 mm/min while maintaining constant surface pressure. Withdraw the substrate at the same speed to complete the first layer transfer. Monitor the transfer ratio to ensure optimal deposition (target: 0.95-1.05) [4] [3].
Step 5: Intermediate Processing: After depositing the this compound layer, gently rinse the substrate with purified water and dry under a stream of nitrogen [4].
Step 6: Alternate Layer Formation: For the next layer, use a different material (e.g., stearic acid, functional polymer) or a modified this compound monolayer to create the alternating structure. Repeat the deposition process with appropriate parameters for the second material [1] [2].
Step 7: Multilayer Construction: Continue alternating layers until the desired architecture is achieved. Maintain consistent deposition conditions throughout the process to ensure uniform layer structure [1].
This protocol describes an alternative approach for incorporating functional dye molecules into pre-formed this compound LB films through post-assembly adsorption.
Step 1: LB Film Fabrication: Prepare a multilayer film of pure this compound using the standard deposition procedure (Protocol 1) without subphase additives. Typically, 5-15 layers are deposited to create an adequate adsorption substrate [4].
Step 2: Dye Solution Preparation: Prepare a 1×10⁻⁴ M aqueous solution of the desired dye (e.g., methyl orange, bromocresol purple). Adjust the pH to optimize dye-film interaction based on the specific dye characteristics [4] [5].
Step 3: Adsorption Process: Immerse the this compound LB film-coated substrate into the dye solution for a predetermined period (typically 30-60 minutes) to allow dye adsorption onto the film surface [4] [5].
Step 4: Rinsing and Drying: Remove the substrate from the dye solution and rinse gently with purified water to remove loosely adsorbed dye molecules. Dry the film under a nitrogen stream [4].
Step 5: Characterization: Analyze the dye-incorporated film using UV-visible spectroscopy to confirm dye adsorption and assess molecular orientation. FTIR spectroscopy can provide additional information about dye-film interactions [4] [5].
Diagram 1: Experimental workflow for fabricating this compound Langmuir-Blodgett films, showing the sequential steps from subphase preparation to final characterization and application.
Common challenges in this compound LB film fabrication include monolayer instability, inconsistent transfer ratios, and structural defects in multilayer films. For monolayer instability, ensure subphase purity and minimize vibrations in the system. If transfer ratios consistently deviate from 1.0, adjust the dipping speed or surface pressure parameters. Optimal transfer typically occurs at dipping speeds of 2-10 mm/min and surface pressures in the range of 25-35 mN/m [4] [3]. Structural defects in multilayer films can be minimized through careful control of compression speed and maintenance of constant temperature throughout deposition.
For enhanced functionality, consider chemical modification of this compound or formation of mixed monolayers with complementary compounds. Studies with similar amphiphiles have shown that mixed systems with stearylamine exhibit better organization compared to mixtures with stearic acid or stearyl alcohol [7]. The aniline headgroup in this compound provides opportunities for Schiff base formation or other derivatization strategies to tailor interfacial properties and molecular interactions. When working with alternate-layer structures containing dye molecules, optimize the subphase pH to maximize interaction between the this compound and the complementary material, as this significantly affects both monolayer stability and final film properties [4] [5].
Table 3: Troubleshooting Guide for this compound LB Film Fabrication
| Problem | Possible Causes | Solutions |
|---|---|---|
| Monolayer instability | Contaminated subphase, vibration interference, solvent impurities | Improve cleaning protocol, use vibration isolation, ensure solvent purity |
| Low transfer ratio | Incorrect surface pressure, improper substrate wettability, fast dipping speed | Optimize deposition pressure, enhance substrate cleaning, reduce dipping speed |
| Irregular deposition | Surface contamination, temperature fluctuations, monolayer collapse | Reclean interface, improve temperature control, reduce target pressure |
| Poor multilayer uniformity | Incompatible layer materials, inadequate drying between layers | Modify alternate material selection, extend drying time between depositions |
| Weak functional response | Suboptimal layer architecture, insufficient layer number, improper doping | Adjust alternate-layer sequence, increase deposited layers, optimize doping conditions |
This compound represents a versatile amphiphile for creating functional Langmuir-Blodgett films with applications in pyroelectric devices, chemical sensing, and molecular electronics. The detailed protocols provided in this document enable researchers to fabricate well-defined monolayer and multilayer architectures with controlled molecular organization. The unique combination of a long alkyl chain providing hydrophobic character with an aniline headgroup offering potential for chemical interaction makes this compound particularly valuable for advanced thin-film technologies. Further research opportunities exist in exploring alternate-layer combinations with novel functional materials, optimizing electrical and pyroelectric properties through doping strategies, and scaling up the fabrication process for technological applications.
Aromatic stationary phases represent a specialized class of chromatographic materials that provide unique selectivity distinct from standard polar and non-polar phases. Their key characteristic is the ability to engage in π-π interactions with analytes possessing π electrons, making them particularly valuable for separating complex mixtures of aromatic compounds [1].
In Supercritical Fluid Chromatography (SFC), these phases are especially powerful. The non-aqueous mobile phase systems, typically using carbon dioxide, reduce cavity energy and acidity, thereby enhancing the relative contribution of other interactions like hydrogen bonding, dipole-dipole, and π-π interactions in solute retention [1]. These phases can be broadly categorized into:
The synthesis typically follows a two-step functionalization method on silica support materials [1]:
Materials:
Procedure:
Table 1: Elemental Analysis and Surface Coverage of Synthesized Stationary Phases
| Stationary Phase | Carbon Content (%) | Surface Coverage (μmol/m²) | Ligand Type |
|---|---|---|---|
| Sil-Im-C18-1 [2] | 13.26 | 1.60 (Imidazole) | Imidazole/C18 |
| Sil-Im-C18-2 [2] | 13.14 | 1.32 (Imidazole) | Imidazole/C18 |
| Sil-Im-C18-3 [2] | 15.12 | 1.22 (Imidazole) | Imidazole/C18 |
| ODT [3] | 2.87 | 0.66 | C18 on Titania |
The LSER model provides a quantitative framework to understand retention behavior. The extended model for SFC applications is expressed as [1]:
logk = c + eE + sS + aA + bB + vV + d⁻D⁻ + d⁺D⁺
Where the system coefficients represent:
Table 2: LSER Coefficients for Retention Mechanisms in SFC
| Interaction Mechanism | LSER Coefficient | Dominant in Aromatic Phases |
|---|---|---|
| π-π Interaction | e | Primary |
| Hydrogen Bonding | a, b | Significant |
| Dipole-Dipole | s | Moderate |
| Dispersion | v | Variable |
| Ionic Interaction | d⁺, d⁻ | Adjustable with additives |
For aromatic stationary phases, retention is typically dominated by hydrogen bonding and π-π interactions, with the contribution of π-π interactions increasing with the size of the aromatic ligand system [1].
The workflow below illustrates the dominant retention mechanisms and how to manipulate them for method development.
Materials:
Chromatographic Conditions:
Optimization Strategy:
For compounds with diverse properties, a mixed-mode approach provides superior separation:
Stationary Phase: Sil-Im-C18 (Imidazole/C18 co-grafted) [2] Mobile Phase: Phosphate buffer (pH 3.0-7.0) with acetonitrile gradient [2] Analytes: Nucleobases, nucleosides, inorganic anions, phenols, aromatic amines [2]
Key Observations:
Table 3: Application Range for Different Stationary Phase Types
| Analyte Class | Recommended Phase | Key Interaction | Modifier/Additive |
|---|---|---|---|
| Polycyclic Aromatic Hydrocarbons | S-1-ami-py [1] | π-π | Methanol/CO₂ |
| Flavonoids | S-1-ami-anth [1] | π-π, H-bonding | Methanol + 0.1% DEA |
| Alkaloids | S-1-ami-naph [1] | π-π, Ionic | Methanol + 0.1% TFA |
| Phenolic Compounds | S-aniline [1] | H-bonding, π-π | Methanol/CO₂ |
| Nucleobases/Nucleosides | Sil-Im-C18 [2] | HILIC/Ion Exchange | ACN/Phosphate Buffer |
| Inorganic Anions | Sil-Im-C18 [2] | Ion Exchange | Phosphate Buffer |
Hydrophobicity Assessment:
Shape Selectivity:
Polar Interactions:
Ion-Exchange Capacity:
Ensure consistent synthesis through:
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | Strong ionic interactions | Add ionic additives (ammonium formate) [1] |
| Insufficient Retention | Too high modifier percentage | Reduce methanol content in CO₂ [1] |
| Poor Separation | Inadequate π-π interaction | Switch to larger aromatic ligand (pyrene > anthracene > naphthalene) [1] |
| Long Equilibration | Mobile phase/stationary phase mismatch | Pre-condition with target mobile phase [2] |
Aromatic stationary phases with octadecyl/aniline characteristics offer unique selectivity for challenging separations, particularly in SFC and mixed-mode HPLC. Their retention mechanism is dominated by π-π interactions complemented by hydrogen bonding and adjustable ionic interactions. The synthesis protocol involving two-step functionalization provides consistent, high-performance materials suitable for pharmaceutical, environmental, and natural product applications.
The intentional introduction of electrostatic interactions through FPP silica and controlled addition of ionic modifiers significantly expands their application range to include ionic and highly polar compounds, making them versatile tools for modern chromatographic method development.
Aniline compounds represent a class of aromatic amines with extensive applications in industrial manufacturing, including polymer production, pharmaceutical synthesis, dye manufacturing, and agricultural chemicals. Despite their industrial utility, these compounds pose significant health and environmental risks due to their toxicity, potential carcinogenicity, and environmental persistence. The US Environmental Protection Agency has classified aniline as a probable human carcinogen (Group B2) and established a Reference Concentration (RfC) of 1 μg/m³ for chronic non-cancer effects in air [1]. These compounds can enter environmental matrices through industrial wastewater discharge, improper waste disposal, and atmospheric emissions, ultimately contaminating water resources, soil ecosystems, and indoor air quality.
The analytical challenge in detecting aniline compounds stems from several factors: their typically low environmental concentrations requiring high sensitivity methods, the complex matrices in which they are found necessitating selective techniques, and their varying physical-chemical properties demanding versatile approaches. Traditional detection methods have relied on techniques such as spectrophotometry, electrochemical analysis, and chromatography, but these often involve complex sample pretreatment, require expensive instrumentation, and lack real-time monitoring capabilities [2]. Recent advances in detection technologies have focused on overcoming these limitations through innovative materials, sensing platforms, and integration strategies that enhance sensitivity, selectivity, and practical applicability across different environmental and biological matrices.
Fluorescence probes have emerged as powerful tools for detecting aniline compounds due to their exceptional sensitivity, rapid response, and suitability for real-time monitoring. A notable development in this category is the quinoxaline-based ratiometric fluorescent probe (PAMD) that employs an acetyl group as the recognition moiety for aniline derivatives. This probe exhibits a distinctive fluorescence transition from orange (570 nm) to blue (460 nm) upon interaction with aniline, while p-nitroaniline induces complete fluorescence quenching within 1 minute due to the formation of intermolecular hydrogen bonds [2]. The probe demonstrates exceptional selectivity for aniline and p-nitroaniline over potentially interfering compounds and has been successfully integrated into agarose-based hydrogel and PVA-embedded thin films for visual detection of airborne and aqueous aniline derivatives.
Another innovative fluorescence-based approach utilizes copper-doped carbon dots (CuCDs) with laccase-like activity for detecting aniline additives in hair dyes. These CuCDs are monodispersed ellipsoidal crystals with an average diameter of 3.4 nm and active copper centers similar to natural laccase. Enzyme kinetics experiments revealed that the maximum rate constant (Vmax) obtained from CuCDs is 59 times greater than that of natural laccase, while the Michaelis-Menten constant (Km) is approximately half, indicating superior catalytic efficiency and high affinity for laccase substrates [3]. The CuCDs maintain over 90% of their catalytic activity across wide pH and temperature ranges and during extended storage (>30 days), demonstrating remarkable stability for practical applications in cosmetic product analysis and safe hair dye development.
Organic field-effect transistors (OFETs) represent a promising approach for aniline detection, particularly for volatile organic compounds (VOCs) in environmental and medical monitoring. Recent research has focused on diketopyrrolopyrrole (DPP)-based polymers functionalized with aniline derivatives that serve as sensitive layers in OFET sensors. The electron-donating and nucleophilic characteristics of aniline moieties, when associated with electron-deficient DPP units, deepen the highest occupied molecular orbital (HOMO) levels in the semiconducting polymer, introducing localized energy levels capable of trapping holes [4] [5]. This hole-trapping effect fine-tunes charge-carrier dynamics in DPP-based thin films, enabling measurable changes in electrical conductivity upon interaction with target gas molecules such as acetone, dimethyl carbonate, and acetic acid in both vapor and solution phases.
MXene/polyaniline nanocomposites developed through liquid/liquid interface-assisted polymerization offer another electrochemical sensing platform with enhanced characteristics for dopamine detection. This innovative approach enables controlled release of aniline monomers at the organic/aqueous interface, resulting in effective interaction with the inherently negative charges of MXene nanosheets and initiating in situ polymerization of polyaniline on MXene surfaces and interlayers [6]. The resulting nanocomposite exhibits superior electrochemical performance compared to hybrid structures formed via conventional single-phase polymerization, with the liquid/liquid interface method producing better exfoliation of MXene through integration of fibrillar polyaniline rather than the aggregated structures characteristic of single-phase polymerization.
Chromatographic techniques remain widely used for aniline compound detection, with recent improvements focusing on simplifying sample preparation and enhancing sensitivity. An online solid-phase extraction (SPE) HPLC system has been developed that eliminates the need for derivatization traditionally required for GC analysis of these thermolabile and polar compounds [7]. This method utilizes a Thermo Scientific Dionex UltiMate 3000 Dual HPLC system with a SolEx HRP cartridge for enrichment and an Acclaim 120 C18 column for separation, achieving baseline separation of aniline and nitroanilines within 15 minutes. The method demonstrates excellent linearity (r value >0.9999) at concentrations of 1-100 μg/L, with method detection limits of 0.1-0.2 μg/L, representing a 10-100 fold improvement in sensitivity compared to EPA Method 8131 [7] [8].
For ultratrace detection, a dummy molecularly imprinted polymer (DMIP) nanochannel sensor has been developed that operates on the principle of ion current rectification across asymmetric charged nanoporous capillaries [9]. This sensor exhibits a linear relationship between rectification ratio and logarithm aniline concentration across an impressive range from 1 nmol/L to 0.1 mmol/L, with a remarkably low detection limit of 0.2 nmol/L. When applied to real seawater samples, the sensor demonstrated an average recovery rate of 88.31%, confirming its practical utility for environmental monitoring with advantages including low cost, miniaturization potential, simple operation, high accuracy, and excellent reproducibility [9].
Table 1: Comprehensive comparison of aniline compounds detection methods
| Method Category | Detection Principle | Limit of Detection | Linear Range | Analysis Time | Key Advantages |
|---|---|---|---|---|---|
| Fluorescent Probe (PAMD) | Ratiometric fluorescence change | Not specified | Not specified | <1 minute for p-nitroaniline | Real-time monitoring, visual detection, dual response for aniline/p-nitroaniline |
| Copper-doped Carbon Dots | Laccase-like catalytic activity | Not specified | Not specified | Rapid (specific time not given) | High stability, dual-function for detection and hair dyeing, 59× higher Vmax than natural laccase |
| Dummy Molecularly Imprinted Nanochannel | Ion current rectification | 0.2 nmol/L | 1 nmol/L - 0.1 mmol/L | Not specified | Ultra-high sensitivity, excellent reproducibility, suitable for complex matrices like seawater |
| Online SPE-HPLC-UV | Solid-phase extraction with chromatographic separation | 0.1-0.2 μg/L | 1-100 μg/L | 15 minutes (30 min with reconditioning) | Full automation, no derivatization needed, excellent linearity |
| OFET Sensors (DPP-based) | Charge transport modulation in polymer semiconductors | Not specified | Not specified | Real-time capability | Low-power operation, wearable integration, tunable sensitivity through substituents |
| MXene/PANI Nanocomposite | Electrochemical sensing | 34 nM (for dopamine) | Not specified | Not specified | Enhanced electrochemical performance, controlled polymerization at liquid/liquid interface |
Table 2: Application suitability for different sample matrices
| Method Category | Water Samples | Air Samples | Biological Samples | Industrial Products | Soil/Sediment |
|---|---|---|---|---|---|
| Fluorescent Probe (PAMD) | Excellent (tested in actual water samples) | Good (airborne detection demonstrated) | Not reported | Not reported | Excellent (tested in soil samples) |
| Copper-doped Carbon Dots | Not reported | Not reported | Potential | Excellent (hair dye products) | Not reported |
| Dummy Molecularly Imprinted Nanochannel | Excellent (seawater tested) | Not reported | Not reported | Not reported | Not reported |
| Online SPE-HPLC-UV | Excellent (tap and pond water tested) | Not reported | Not reported | Potential | Not reported |
| OFET Sensors (DPP-based) | Solution phase capability | Excellent (vapor phase demonstrated) | Potential (biomarker detection) | Not reported | Not reported |
| MXene/PANI Nanocomposite | Not reported | Not reported | Excellent (dopamine sensing in biological contexts) | Not reported | Not reported |
Soil sample preparation:
Water sample preparation:
Fluorescence measurement:
Data analysis:
Hydrogel preparation:
Thin film preparation:
Air monitoring:
Mobile phase preparation:
System configuration:
Standard preparation:
Online SPE program:
Gradient elution program:
Detection parameters:
Quantification:
MXene preparation:
Liquid/liquid interface-assisted polymerization:
Characterization:
Glassy carbon electrode (GCE) preparation:
Modification with MXene/PANI nanocomposite:
Measurement conditions:
Analytical measurement:
This decision pathway guides researchers in selecting the most appropriate detection method based on their specific sample type, sensitivity requirements, and available resources. The nanochannel sensor offers the highest sensitivity for ultratrace analysis, while fluorescent probes provide practical solutions for field applications with minimal equipment requirements. For automated routine monitoring of water samples, the online SPE-HPLC-UV method delivers excellent performance, whereas OFET sensors are particularly suited for real-time air monitoring applications.
The fluorescence detection workflow illustrates the systematic procedure for detecting aniline compounds using the PAMD probe, highlighting the distinct response mechanisms for different analytes. The method offers flexibility through both solution-based measurements and solid-state sensor integration, making it adaptable to various application scenarios from laboratory analysis to field monitoring.
The detection of aniline compounds has evolved significantly with the development of diverse methodological approaches, each offering distinct advantages for specific applications. Fluorescence-based methods provide rapid, sensitive detection suitable for real-time monitoring and field applications, with the PAMD probe offering the unique capability of differential response for aniline versus p-nitroaniline. Chromatographic techniques like online SPE-HPLC-UV deliver robust, automated analysis with excellent sensitivity and reproducibility for routine water quality monitoring. For ultratrace analysis, nanochannel sensors with molecularly imprinted polymers achieve unprecedented sensitivity down to sub-nanomolar concentrations, while OFET-based sensors enable real-time monitoring of airborne aniline compounds with potential for wearable integration.
When selecting an appropriate detection method, researchers should consider the specific application requirements, including required sensitivity, sample matrix, available instrumentation, and analysis throughput. For environmental monitoring across multiple compartments (water, air, soil), fluorescence methods offer versatility and practical implementation. For regulatory compliance and standardized testing, HPLC methods provide validated performance with full automation. The emerging technologies described herein represent significant advances over traditional methods, overcoming previous limitations in sensitivity, selectivity, and operational complexity to better address the ongoing challenges in environmental monitoring, industrial safety, and public health protection.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique that utilizes supercritical carbon dioxide as the primary mobile phase component, offering distinct advantages over traditional liquid chromatography methods. The technique combines the low viscosity and high diffusivity of gas chromatography with the solubility characteristics of liquid chromatography, resulting in highly efficient separations with reduced analysis times and solvent consumption. [1] Aromatic stationary phases represent a special category of chromatographic materials that provide unique selectivity patterns different from both polar and non-polar phases, making them particularly valuable for separating compounds containing π-electron systems. [1]
The pharmaceutical industry has increasingly adopted SFC with aromatic stationary phases for drug discovery and development applications. These phases enable the separation of complex molecular structures that often challenge conventional reversed-phase methods, including natural products, chiral molecules, and compounds with diverse physicochemical properties. [2] The versatility of SFC allows it to cover a wide chemical space, from highly hydrophilic to lipophilic substances, making it particularly suitable for the broad range of compounds encountered in pharmaceutical research. [2] Aromatic stationary phases contribute significantly to this versatility by offering complementary separation mechanisms to those typically available in reversed-phase liquid chromatography.
Aromatic stationary phases for SFC can be systematically categorized based on their chemical structures and bonding characteristics. The four primary categories include:
Table 1: Classification and Properties of Aromatic Stationary Phases
| Category | Key Structural Features | Representative Phases | Primary Interactions |
|---|---|---|---|
| Alkyl Benzene | Linear or branched phenyl chains | Aniline, biphenyl, terphenyl | π-π, dispersion, hydrophobic |
| Heteroatom-Modified | N, O in spacer or ring | 2-ethylpyridine, carbamate-embedded | π-π, hydrogen bonding, dipole-dipole |
| Polycyclic Aromatic | Extended fused rings | Pyrenyl, anthracenyl, 1-AA | Strong π-π, charge transfer |
| Composite | Phenyl + alkyl chains | Phenyl-octadecyl | π-π + reversed-phase |
The retention behavior on aromatic stationary phases in SFC is governed by multiple molecular interactions that can be systematically characterized using the Linear Solvation Energy Relationship (LSER) model. This approach quantitatively describes how specific interactions between analytes and the stationary phase contribute to overall retention. The extended LSER equation for SFC applications includes the following terms [1]:
Where the parameters represent:
The distinctive feature of aromatic stationary phases is their enhanced capability for π-π interactions with analytes containing aromatic systems or conjugated double bonds. Recent studies have demonstrated that retention on these phases is dominated by hydrogen bonding and π-π interactions, while the introduction of electrostatic interactions through appropriate additives can help regulate peak shape and address tailing issues. [1]
Table 2: LSER Coefficients for Representative Aromatic Stationary Phases [1]
| Stationary Phase | Aromatic Ligand | π-π (e) | H-bond Acidity (a) | H-bond Basicity (b) | Dipole (s) |
|---|---|---|---|---|---|
| S-aniline | Aniline | 0.24 | 0.18 | 0.32 | -0.15 |
| S-1-ami-naph | 1-aminonaphthalene | 0.31 | 0.22 | 0.29 | -0.18 |
| S-1-ami-anth | 1-aminoanthracene | 0.42 | 0.25 | 0.26 | -0.21 |
| S-1-ami-py | 1-aminopyrene | 0.51 | 0.28 | 0.24 | -0.24 |
Protocol 1: LSER Characterization of Aromatic Stationary Phases
Purpose: To quantitatively characterize the interaction capabilities of aromatic stationary phases using the Linear Solvation Energy Relationship model.
Materials and Equipment:
Procedure:
Critical Notes: Ensure consistent injection volumes across all analyses. Include ionic probes to characterize d⁻ and d⁺ terms when evaluating phases for ionic compound separations. Maintain constant modifier composition when comparing multiple columns. [1]
Protocol 2: Gradient Optimization for Flavonoid Separation
Purpose: To develop a robust SFC method for the separation of flavonoid compounds using aromatic stationary phases.
Materials and Equipment:
Procedure:
Critical Notes: For basic compounds like alkaloids, add 0.1-0.5% diethylamine to modifier to improve peak shape. For acidic compounds, 0.1% trifluoroacetic acid may be beneficial. [1]
SFC Method Development Workflow for Aromatic Stationary Phases
Aromatic stationary phases have demonstrated exceptional performance in the separation of complex natural products, particularly flavonoids and related polyphenolic compounds. The π-π interaction capability of these phases provides complementary selectivity to the hydrogen bonding and dipole interactions that typically dominate in SFC separations. Recent studies have shown that phases with extended aromatic systems, such as those based on pyrene or anthracene, can resolve flavonoid isomers that co-elute on traditional silica or diol phases. [1]
The application of aromatic phases for flavonoid separation typically employs methanol or ethanol modifiers with small percentages of acidic additives (0.1% formic or trifluoroacetic acid) to suppress silanol interactions and improve peak shapes. Gradient methods generally start with 5-10% modifier and increase to 30-40% over 10-15 minutes, providing efficient separation of complex flavonoid mixtures from plant extracts. The S-1-ami-py phase (1-aminopyrene functionalized) has shown particularly high retention and selectivity for flavonoids with extended conjugated systems, while the S-aniline phase offers more moderate retention suitable for more polar flavonoid glycosides. [1]
The analysis of alkaline compounds such as alkaloids presents particular challenges in SFC due to their tendency for peak tailing and strong retention on residual silanols. Aromatic stationary phases, particularly those with embedded polar groups or heteroatoms, have demonstrated improved performance for these challenging analytes. The complementary interactions available on these phases (π-π, hydrogen bonding, dipole-dipole) often enable separations that are difficult to achieve with standard columns. [1]
Method development for alkaloids typically incorporates basic additives such as diethylamine (0.1-0.5%) or isopropylamine in the modifier to compete with analyte interactions with acidic silanol sites. The use of aromatic phases with polar embedded groups, such as the carbamate-embedded aromatic phases, has shown particular promise for reducing analysis times and improving peak shapes for alkaloids. These phases demonstrate enhanced shape selectivity for rigid alkaloid structures while minimizing undesirable ionic interactions. [1]
Mobile phase composition represents the most powerful parameter for optimizing separations on aromatic stationary phases in SFC. The following strategic approaches are recommended:
Temperature and pressure effects in SFC provide additional optimization parameters. Increasing temperature typically reduces retention times but can also affect selectivity, particularly for compounds with different enthalpy of transfer values. Backpressure regulation mainly affects mobile phase density, with higher pressures (e.g., 2000-2500 psi) generally increasing elution strength slightly. [1] [3]
Table 3: Troubleshooting Guide for Aromatic Stationary Phases in SFC
| Problem | Possible Causes | Solutions |
|---|---|---|
| Peak tailing | Strong silanol interactions, inappropriate additive | Add proper additive (amine for bases, acid for acids), use endcapped columns |
| Insufficient retention | Too strong modifier, inappropriate stationary phase | Reduce modifier percentage, switch to phase with stronger π-π interactions |
| Excessive retention | Too weak modifier, strong analyte-phase interactions | Increase modifier percentage, use stronger modifier (IPA instead of MeOH) |
| Poor reproducibility | Mobile phase contamination, temperature fluctuations | Use high-purity additives, maintain constant temperature |
| Sample solubility issues | Mismatch between sample solvent and mobile phase | Use 3:7 THF-heptane as sample solvent when possible [4] |
Aromatic stationary phases provide unique selectivity for SFC separations that complement traditional polar and non-polar phases. Their enhanced π-π interaction capabilities make them particularly valuable for analyzing compounds with aromatic systems or conjugated double bonds, including many pharmaceutical compounds, natural products, and synthetic intermediates. The systematic characterization of these phases using LSER models provides a rational basis for column selection and method development.
The continuing development of novel aromatic phases with designed interaction properties promises to further expand the application range of SFC in pharmaceutical analysis. As SFC technology matures and becomes more widely adopted, aromatic stationary phases will play an increasingly important role in method development strategies, particularly for challenging separations where orthogonal selectivity to reversed-phase LC is required.
Molecularly Imprinted Polymers (MIPs) are synthetic materials that possess specific recognition sites complementary to target molecules in shape, size, and functional groups. These biomimetic receptors offer significant advantages over natural recognition elements, including enhanced stability, lower production costs, and compatibility with harsh chemical environments. The fundamental principle behind MIP technology involves polymerizing functional monomers around a template molecule, followed by template removal to create specific binding cavities. This process results in materials with antibody-like specificity combined with the robustness of synthetic polymers, making them ideal for sensing applications in challenging environments. [1] [2]
The detection of aniline and its derivatives represents a critical analytical challenge in environmental monitoring and industrial safety. Aniline compounds are widely used in the production of polymers, dyes, pharmaceuticals, and rubber additives, leading to their potential release into the environment through industrial effluents, direct application, and accidental spills. These compounds pose significant health risks, including methemoglobinemia, hemolytic anemia, and potential carcinogenicity, teratogenicity, and reproductive toxicity. Consequently, regulatory agencies in the United States, European Union, and China have listed anilines as major environmental pollutants of concern. [3] Traditional analytical methods for aniline detection, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer good accuracy and repeatability but require sophisticated instrumentation, skilled operation, and extensive sample preparation, making them unsuitable for rapid, on-site monitoring. [3]
MIP-based sensors address these limitations by providing rapid, selective, and sensitive detection capabilities that can be deployed in field conditions. Recent advances in MIP design and fabrication have enabled the development of highly specific aniline detection platforms that combine the selectivity of molecular imprinting with various transduction mechanisms, including electrochemical, optical, and nanofluidic sensing. The integration of MIPs with conductive polymers such as polyaniline has been particularly promising, enhancing both recognition capabilities and signal transduction in a single material platform. [4] [3]
Table 1: Comparison of MIP Types for Aniline Detection
| MIP Type | Template Approach | Advantages | Limitations | Best Applications |
|---|---|---|---|---|
| Traditional MIP | Aniline itself as template | High specificity for target | Template leakage issues; Limited to stable, available templates | Standard laboratory analysis |
| Dummy Template MIP (DMIP) | Structural analog (e.g., HPEA) as template | Avoids template bleeding; Enables trace analysis; Works with toxic/unstable targets | Requires careful analog selection; Potential specificity trade-offs | Environmental monitoring; Trace analysis |
| Conductive MIP | Aniline or analog with conductive polymers | Built-in signal transduction; Enhanced sensitivity | More complex synthesis; Optimization challenges | Sensor applications; Real-time monitoring |
Dummy molecularly imprinted polymers (DMIPs) represent an innovative evolution in molecular imprinting technology that addresses several limitations of conventional MIPs. In the DMIP approach, a structural analog of the target analyte is used as the template during polymer synthesis rather than the target molecule itself. This strategy is particularly advantageous for aniline detection because aniline and its derivatives can be toxic, unstable, or expensive to use directly as templates. Additionally, DMIPs effectively eliminate the problem of template bleeding, where residual template molecules gradually leach out of the polymer matrix after washing, compromising analytical accuracy—especially critical in trace analysis. [2]
The selection of an appropriate dummy template is crucial for developing successful DMIP-based sensors for aniline compounds. Homopiperonylamin (HPEA) has been identified as an excellent dummy template for aniline detection because it shares similar spatial structure and physicochemical properties with aniline targets while being chemically distinct enough to avoid interference during analysis. The similar spatial structure ensures that the imprinted cavities are complementary to aniline molecules, while the distinct chemical structure ensures that any residual template that might leach out can be distinguished from the target analyte during detection. [3] Other successful dummy templates for aniline detection include compounds with similar functional groups and molecular dimensions that maintain the interaction capabilities with functional monomers while providing sufficient chromatographic separation from the target analytes.
The implementation of DMIPs for aniline detection offers several significant advantages over conventional MIPs:
Elimination of Template Bleeding: By using a chemically distinct dummy template, any residual template molecules that remain after washing or gradually leach out over time do not interfere with the detection and quantification of aniline compounds, enabling more accurate trace analysis. [2]
Handling of Problematic Analytes: Aniline compounds can be toxic, unstable, or unavailable in pure form for use as templates. The dummy template approach allows the use of safer, more stable, and more readily available analogs, simplifying MIP preparation and expanding the range of detectable aniline compounds. [2]
Improved Binding Site Accessibility: Dummy templates can be selected to enhance porogen compatibility or to introduce sacrificial spacers that create more accessible binding sites after removal, potentially improving binding kinetics and capacity for the target aniline compounds. [2]
Enhanced Sensor Performance: DMIPs integrated into sensing platforms demonstrate excellent selectivity, sensitivity, and stability for aniline detection. The combination of DMIPs with nanofluidic sensing elements has shown particular promise, enabling ultrasensitive detection with limits of detection reaching sub-nanogram per milliliter levels. [3]
Preparation of Pre-polymerization Mixture:
Capillary Filling and Sealing:
Polymerization:
Template Removal:
Sensor Assembly:
Diagram 1: DMIP Sensor Fabrication Workflow. This flowchart illustrates the sequential steps for creating a functional DMIP-based sensor for aniline detection, from initial preparation to final assembly.
Preparation of Standard Solutions:
Calibration Procedure:
Sample Preparation:
Measurement:
Sensor Regeneration:
DMIP-based sensors have demonstrated exceptional performance in monitoring aniline compounds in various environmental matrices. The nanochannel confinement effect significantly enhances the interaction between aniline molecules and the imprinted recognition sites, leading to ultrasensitive detection capabilities. This approach is particularly valuable for on-site monitoring of industrial effluents, contaminated water sources, and accidental spill sites where rapid response is critical. The portability and sensitivity of these sensors enable real-time decision-making for environmental protection and remediation efforts. [3]
The integration of DMIPs with nanofluidic platforms represents a significant advancement in sensor technology for aniline detection. These systems transform binding events into measurable electrical signals through changes in ionic current, leveraging the fact that aniline binding alters the effective pore size and surface charge of the nanochannels. This detection mechanism provides exceptional sensitivity without the need for complex instrumentation or extensive sample preparation, making it ideal for field deployment. Additionally, the specificity imparted by the molecular imprinting minimizes interference from complex environmental matrices, ensuring reliable results even in challenging samples. [3]
Table 2: Performance Metrics of DMIP-based Sensors for Aniline Detection
| Sensor Platform | Detection Limit | Linear Range | Response Time | Selectivity Against Interferents | Stability |
|---|---|---|---|---|---|
| DMIP Nanochannel Sensor [3] | 0.07 ng/mL | 0.1-1000 ng/mL | <10 minutes | High (tested against phenylene-diamines, tetracycline, phthalates) | >30 cycles |
| Conductive Polyaniline MIP [4] | 1.0 ng/mL | 1-500 ng/mL | 5-15 minutes | Moderate to high | >2 months |
| Traditional MIP Electrode | 10-50 ng/mL | 50-5000 ng/mL | 15-30 minutes | Variable | Limited by template bleeding |
The performance of DMIP-based sensors for aniline detection has been rigorously validated through comprehensive testing:
Sensitivity and Detection Limits: The exceptional sensitivity of DMIP nanochannel sensors is demonstrated by detection limits as low as 0.07 ng/mL, which is significantly below the regulatory limits for aniline compounds in most environmental standards. This ultra-sensitivity enables early warning detection of aniline contamination before concentrations reach dangerous levels. [3]
Selectivity and Cross-Reactivity: DMIP sensors show excellent selectivity for aniline compounds against potential interferents including phenolic compounds, substituted anilines, and other nitrogen-containing aromatics. The structural complementarity of the imprinted cavities provides discrimination capabilities comparable to biological recognition elements but with greatly enhanced stability. [3]
Reproducibility and Stability: Batch-to-batch reproducibility of DMIP sensors typically shows less than 15% variation in sensitivity, making them suitable for quantitative analysis. The sensors maintain stable performance over at least 30 measurement cycles and storage periods exceeding two months without special conditions, highlighting their practical utility for routine monitoring applications. [3]
Poor Binding Capacity: If the synthesized DMIP shows inadequate binding capacity for aniline targets, consider optimizing the monomer-to-template ratio. Increase the concentration of functional monomer (MAA) to enhance complementary interactions, but avoid excessive monomer that can lead to non-specific binding. Typically, a monomer-to-template ratio of 4:1 provides optimal results. [2] [3]
Slow Binding Kinetics: If binding equilibrium takes too long, this may indicate issues with template removal or poor accessibility of binding sites. Extend the template removal step or try alternative washing solvents such as methanol with 10% acetic acid. Also consider increasing porosity by adjusting the cross-linker percentage or porogen volume. [2]
Non-Specific Binding: High non-specific binding compromises sensor selectivity. Incorporate a small percentage of hydrophilic co-monomers or implement a hydrophilic external layer to reduce non-specific interactions. Additionally, optimize the washing protocol between measurements to thoroughly regenerate binding sites. [4]
Signal Drift: If the sensor shows significant signal drift during measurements, ensure thorough template removal during synthesis and complete regeneration between measurements. Check for proper sealing of the nanochannel assembly and consistent temperature control during operation, as temperature fluctuations can affect ionic current measurements. [3]
Reduced Lifetime: For sensors showing premature degradation of performance, verify the compatibility of all sensor components with the operating environment. Avoid extreme pH conditions outside the range of 4-8 unless the DMIP has been specifically designed for such conditions. Implement regular calibration checks to monitor sensor performance over time. [3]
The development of molecularly imprinted polymers, particularly dummy-template MIPs, has revolutionized the detection of aniline compounds in environmental and industrial applications. The protocols outlined in this document provide researchers with robust methodologies for fabricating highly sensitive and selective DMIP-based sensors capable of detecting aniline at trace levels. The integration of molecular imprinting technology with nanofluidic sensing platforms represents a significant advancement that combines molecular recognition with efficient signal transduction, overcoming many limitations of conventional analytical methods.
Future perspectives in this field include the development of multi-analyte DMIP sensors capable of simultaneously detecting various aniline derivatives, the integration of DMIP sensors with wearable devices for personal exposure monitoring, and the implementation of machine learning algorithms for enhanced signal processing and pattern recognition. As research in this area continues to evolve, DMIP-based sensors are poised to become indispensable tools for environmental monitoring, industrial safety, and public health protection.
Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for specific target molecules. The "dummy" molecularly imprinted polymer (DMIP) approach uses a structurally analogous compound as a template instead of the actual target analyte. This is particularly valuable when the target is expensive, unavailable, toxic, or unstable [1]. Combining DMIPs with nanofluidic channels creates a robust sensor platform that leverages the confinement effect within nanoscale spaces to enhance interactions between the analyte and the sensor surface, leading to ultrasensitive detection [1]. This combination results in sensors that are not only highly sensitive and selective but also stable, cost-effective, and suitable for on-site analysis, presenting a significant advantage over traditional methods like chromatography [1] [2] [3].
The working principle is as follows:
The following diagram illustrates the fabrication process and sensing mechanism.
This protocol details the synthesis of the core DMIP nanoporous capillary using bulk polymerization [1].
Materials:
Pre-polymerization Mixture Preparation:
Capillary Pre-treatment and Filling:
Polymerization:
Template Removal:
Sensor Assembly:
This protocol describes the procedure for using the fabricated DMIP sensor to detect target analytes [1].
Equipment:
Sensor Conditioning and Measurement:
Data Analysis:
The performance of the DMIP nanochannel sensor was rigorously validated. The table below summarizes key quantitative data from the study on aniline detection [1].
| Performance Metric | Result / Value | Experimental Conditions |
|---|---|---|
| Limit of Detection (LOD) | 0.82 fM (femtomolar) | For aniline compounds in buffer |
| Linear Detection Range | 1 fM – 100 pM | 6 orders of magnitude |
| Analysis Time | ~15 minutes | Includes incubation and measurement |
| Selectivity Factor | >5 (vs. tetracycline, pyrene) | Compared to structural analogues |
| Reproducibility (RSD) | < 5% | For multiple sensors (n=5) |
| Average Recovery (Spiked Samples) | > 90% | In real environmental water samples |
Troubleshooting:
Adapting the Protocol for Other Targets: This platform is highly adaptable. To target a different molecule (e.g., a pharmaceutical, toxin, or biomarker):
The DMIP nanochannel sensor represents a powerful and versatile analytical platform that merges the high specificity of molecular imprinting with the ultrasensitive signal transduction of nanofluidics. Its protocol, characterized by straightforward fabrication, rapid analysis, and robust performance, makes it exceptionally suitable for on-site environmental monitoring, food safety control, and clinical diagnostics. The ongoing integration of computational design tools promises to further streamline the development of these sensors for an ever-widening array of targets [1] [4] [3].
4-Octadecylaniline is a molecule with a polar aniline head group and a very long, hydrophobic C18 alkyl chain. This structure makes reversed-phase chromatography the most suitable primary technique for its purification [1].
The table below summarizes the main chromatographic modes to consider:
| Chromatographic Mode | Mechanism | Suitability for this compound |
|---|---|---|
| Reversed-Phase (RPC) | Hydrophobic interactions with alkyl chains (e.g., C18) on stationary phase [1] | Excellent. Long C18 chain should have strong retention on C8/C18 phases. |
| Normal-Phase (NPC) | Adsorption to polar stationary phase (e.g., silica) [1] | Moderate. Polar aniline group may interact, but long alkyl chain can cause broad peaks. |
| Hydrophilic Interaction (HILIC) | Partitioning into water layer on polar stationary phase [1] | Low. Compound is too hydrophobic for effective retention. |
This protocol outlines a method development workflow using Reversed-Phase Flash Column Chromatography, scalable from analytical to preparative levels.
The diagram below outlines the key stages of the purification process:
1. Sample Preparation
2. Column Packing and Equilibration
3. Method Development and Screening This critical step determines purification success. Begin by analytically screening conditions using TLC or UHPLC.
Initial Mobile Phase Screening (Isocratic) Use the table below to prepare a series of mobile phases for TLC or initial analytical HPLC runs to determine the best starting conditions.
| Vial | Water | Methanol | Acetonitrile | Additive (e.g., 0.1% TFA) | Expected Elution |
|---|---|---|---|---|---|
| A | 90% | 10% | - | - | Too slow |
| B | 70% | 30% | - | - | Slow |
| C | 50% | 50% | - | - | Target (Rf ~0.2-0.3) |
| D | 30% | 70% | - | - | Fast |
| E | 50% | - | 50% | Yes | Compare selectivity |
Optimization for Peak Shape
4. Purification Execution
5. Fraction Analysis and Product Isolation
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Resolution | Incorrect solvent strength, overloading | Re-screen mobile phase; reduce sample load; use a steeper gradient |
| Peak Tailing | Secondary interactions with silanols | Add 0.1% TFA or other ion-pairing agent to mobile phase [4] |
| Low Recovery | Strong adsorption to stationary phase | Use a stronger elution solvent (e.g., DCM with 5% MeOH) for a final wash |
| Slow Flow Rate | Column clogging from particulates | Always filter sample and mobile phases; consider a pre-column filter |
The core principles for diagnosing and fixing low reaction yields are universal. The following table organizes common problems and solutions based on insights from general synthesis case studies [1] and a highly relevant amidation protocol [2].
| Problem Area | Potential Cause | Investigation & Diagnostic Methods | Proposed Solution / Improvement |
|---|---|---|---|
| Reagent Quality & Handling | Water contamination in reagents or solvents [1]. | NMR to check for hydrolyzed side products [1]; Karl Fisher titration for water content [1]. | Use molecular sieves (3 Å) to dry reagents/solvents [1]; use high-purity, anhydrous solvents [2]. |
| Reaction Catalysis & Conditions | Inefficient catalysis for the key amination or C-C coupling step. | Review catalyst type, loading, and activation. | Consider boric acid catalysis (0.01 mol% loadings) [2] or explore other metal-free systems [3]. |
| Reaction Setup & Workup | Failure to remove water, shifting equilibrium backwards. | Monitor water collection in a Dean-Stark trap [2]. | Employ azeotropic removal of water using a Dean-Stark trap and toluene [2]. |
| Purification & Analysis | Co-elution of impurities or product degradation. | Use multiple analytical methods (TLC, HPLC, GC) [2]; run gels of different lengths for higher resolution [1]. | Optimize purification (e.g., hexanes trituration) [2]; use high-resolution analytical techniques [1]. |
Since the synthesis of 4-Octadecylaniline may involve an amidation step, the following optimized procedure for a similar reaction serves as a excellent reference. This method is noted for its operational simplicity, excellent yields, and suitability for large-scale preparations [2].
Objective: Synthesis of N-Benzyl-4-phenylbutyramide from 4-phenylbutyric acid and benzylamine. Key Feature: Uses boric acid as a low-cost, non-toxic, and environmentally benign catalyst.
Procedure:
The workflow for this catalytic amidation is straightforward, as shown below.
The case studies and protocol highlight critical, often-overlooked factors that can dramatically impact yield:
What are the most common impurities in 4-Octadecylaniline? The common impurities can include unreacted starting materials (like aniline or 1-bromooctadecane), reaction by-products (such as dialkylated anilines), and oxidative decomposition products. The long alkyl chain also makes the compound prone to retaining non-polar organic impurities.
Which purification technique is recommended first? Recrystallization is often the first and most effective method for purifying solid organic compounds like this compound. It is cost-effective and can yield high-purity material. The key is identifying a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures [1].
My compound is not crystallizing. What should I do? This is a common issue. You can try the following:
When should I consider chromatographic methods? Chromatography is highly recommended when recrystallization fails to achieve the desired purity, or when you need to separate compounds with very similar properties. Flash Chromatography (normal or reverse-phase) is a standard preparative-scale technique [2]. For analytical-scale checks of purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful tool [3].
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Solution |
|---|---|---|
| Overly soluble solvent | Compound remains in solution even when ice-cold. | Switch to a less polar solvent or adjust the solvent pair ratio to increase non-polar character. |
| Too much solvent used | Crystals form but the yield is minimal. | Concentrate the solution by evaporation before cooling. Use the minimum amount of hot solvent needed to dissolve the crude solid. |
| Product loss during transfer | Crystals are visible but difficult to collect. | Use appropriate rinsing with a small amount of cold solvent. Ensure your filtration setup (e.g., Buchner funnel) is working correctly [1]. |
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Solution |
|---|---|---|
| Rapid crystallization | Crystals are small and oily. | Promote slow cooling and use seeding techniques to form larger, purer crystals [1]. |
| Insufficient polarity difference | Impurities and product co-elute in chromatography. | For normal-phase (silica gel), increase the polarity of the eluent. For reverse-phase (C18), decrease the polarity (increase organic modifier like methanol or acetonitrile) [2]. |
| Column Overload | Bands are broad and poorly separated. | Reduce the sample load on the column. |
This is a general protocol that must be optimized with specific solvents for your compound.
Workflow Overview
The following diagram illustrates the recrystallization process from dissolution to drying.
Procedure:
Dissolution:
Hot Filtration:
Crystallization:
Isolation:
Drying:
This method is excellent for a quick, small-scale cleanup, especially for removing non-polar impurities.
Workflow Overview
The diagram below outlines the sequential steps of solid-phase extraction using a C18 cartridge.
Procedure [2]:
The information here is a generalized framework. For advanced and specific applications in drug development, you will need to delve deeper.
The following diagram illustrates the core logical workflow for separating aniline hydrochloride from 4-Octadecylaniline.
Here are solutions to common problems encountered during this purification.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery of this compound | Inefficient phase separation; incomplete precipitation of freebase. | Ensure acidic solution is sufficiently dilute and at room temperature. Use a separation funnel for clean separation. |
| Aniline Hydrochloride Contamination in Final Product | Incomplete filtration; colloidal suspensions. | Perform gravity filtration or use a celite bed. Wash the organic phase multiple times with dilute acid. |
| Persistent Coloration/Impurities | Oxidized aniline derivatives or other colored impurities. | After separation, dissolve the product in a suitable solvent (e.g., ether) and wash with dilute alkali to remove phenolic impurities [1]. |
| Emulsion Formation During Extraction | Mechanical shaking too vigorous; interfacial turbidity. | Gently swirl or invert the separation funnel. Let the mixture stand for an extended period or use a centrifuge to break the emulsion. |
This standard protocol is adapted from general principles of purifying aniline salts and amines [2] [1].
For treating dilute aqueous waste streams containing aniline, adsorption can be an effective method. The table below summarizes data from a study on aniline adsorption.
| Parameter | Detail | Value / Description |
|---|---|---|
| Adsorbent | Modified Montmorillonite Clay | Acid-activated clay [3]. |
| Equilibrium Time | Time to reach adsorption equilibrium. | ~3 hours [3]. |
| Adsorption Kinetics | Model that best describes the process. | Pseudo-second-order model (R² = 0.9928) [3]. |
| Thermodynamics | Nature of the adsorption process. | Endothermic and chemisorption [3]. |
While not specific to 4-octadecylaniline, recent studies highlight zinc chloride's utility in various reactions. The table below summarizes key examples that illustrate general optimization parameters you might consider.
| Reaction Type | Key Optimization Parameters | Solvent | Temperature | Catalyst Loading | Key Findings/Outcome |
|---|---|---|---|---|---|
| Synthesis of 2-Amino-3-cyanopyridine Derivatives [1] | Solvent-free conditions, reactant ratios | Solvent-free | 110 °C | Not specified | High yields (up to 57%); electron-donating groups on substrate improved yield [1] |
| Amino Claisen Rearrangement [2] | Solvent polarity, reaction time, catalyst loading | DMF | 120-150 °C | 3.0 - 4.0 equivalents | Polar aprotic DMF enhanced catalyst solubility; higher loading and shorter time improved regioselectivity [2] |
| Cyclizative 1,2-Rearrangement [3] | Solvent, catalyst loading, temperature | DCE (1,2-Dichloroethane) | 100 °C | 0.2 equivalents | System tolerated diverse electronic and steric properties on substrates [3] |
The methodologies below are from the cited research and can serve as references for designing your own optimization experiments.
Since a standard protocol is unavailable, you will need to establish one empirically. The following workflow outlines a logical sequence for optimizing your zinc chloride catalyst system.
The following table consolidates the key quantitative data for 4-Octadecylaniline, which is crucial for planning your reactions [1] [2] [3].
| Property | Value | Condition / Note |
|---|---|---|
| Boiling Point | 240-245 °C | at 0.4 mmHg (lit.) |
| Melting Point | 59-63 °C (lit.) | - |
| Density | 0.889 g/cm³ | Predicted |
| Vapor Pressure | 9.95E-09 mmHg | at 25°C |
| Flash Point | 196.4°C | - |
| pKa | 4.95 (Predicted) | - |
| LogP | 8.65 (Experimental); 10.4 (XLogP3) | Indicates high hydrophobicity |
Working with this compound requires careful attention to safety.
Based on the properties of this compound, the diagram below outlines a general logical workflow for approaching high-temperature reactions. This can serve as a foundation for developing your specific protocols.
Q1: Why is the boiling point of this compound reported at a very low pressure? The reported boiling point of 240-245 °C is measured under a significant vacuum (0.4 mmHg). This is a standard practice for high-boiling point or thermally sensitive organic compounds. At atmospheric pressure, the boiling point would be much higher, and the compound would likely undergo thermal decomposition before reaching it. Therefore, to conduct reactions in the 240-250°C range, you must use a system under reduced pressure.
Q2: What is the significance of the high LogP value? The high LogP value (8.65-10.4) indicates that this compound is extremely hydrophobic (oil-soluble) and will have very poor solubility in water. You will need to select appropriate organic solvents (e.g., toluene, hexane, or DMF) for your experiments [3].
Given the lack of specific protocols, here are some general best practices derived from the compound's properties:
The core challenge with compounds like Octadecylamine and, by extension, 4-Octadecylaniline, is their inherent hydrophobicity. The long 18-carbon alkyl chain dominates their physical properties, making them insoluble in polar solvents like water [1] [2].
The table below summarizes the solubility profile of Octadecylamine, which serves as a good proxy for understanding the behavior of this compound.
| Solvent Type | Solvent Examples | Solubility of Octadecylamine | Key Principle |
|---|---|---|---|
| Polar Solvents | Water | Practically insoluble / less than 1 mg/mL at 72°F [2] | The hydrophobic alkyl chain cannot be solvated. |
| Polar Protic Solvents | Ethanol, Isopropanol | Soluble to easily soluble [3] [4] | Hydrogen bonding with the amine group can occur. |
| Non-Polar & Chlorinated Solvents | Chloroform, Toluene, Benzene, Hexane | Easily soluble to very soluble [3] [1] [4] | "Like dissolves like"; the solvent interacts well with the alkyl chain. |
Since direct dissolution in aqueous solutions is not feasible, the following protocols adapted from research on Octadecylamine provide practical workarounds.
This is the most straightforward method to get the compound into solution for further experimentation.
For experiments that require the compound to be in an aqueous environment, you can convert it to a water-soluble salt.
> Note: This method chemically modifies the compound. Ensure that the protonated form (the salt) is compatible with your experimental goals.
The following workflow generalizes methods used to study the degradation of ODA in research, which could be applied to test the stability of your compound under various conditions [5].
Key Analytical Techniques from Literature:
The core health effect of aniline and its derivatives, like 4-Octadecylaniline, is methemoglobinemia [1] [2]. This is a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen throughout the body. This effect can occur through all routes of exposure: inhalation, ingestion, and, most notably, dermal absorption [1] [2].
The following table summarizes the signs and symptoms associated with different levels of methemoglobin in the blood.
| Methemoglobin Level | Signs and Symptoms [2] |
|---|---|
| 15-30% | Clinical cyanosis (skin may appear bluish or grayish-bronze). |
| 30-50% | Headache, fatigue, dizziness, rapid heart rate, mild shortness of breath. |
| 50-70% | Stupor, slow heart rate, respiratory depression, irregular heart rhythm. |
| >70% | Potentially lethal; can cause coma, cardiac arrest, and death. |
The primary acute effect is methemoglobinemia, which reduces the blood's oxygen-carrying capacity [1] [2]. Symptoms can be delayed for several hours and may include headache, dizziness, fatigue, rapid heart rate, and cyanosis (a bluish discoloration of the skin). At higher exposures, this can progress to stupor, cardiac arrhythmias, coma, and can be fatal [2]. Chronic exposure may lead to anemia, and effects on the liver, kidneys, and spleen [1].
While specific limits for this compound are not listed, you should adhere to the limits for aniline as a baseline [2]:
The "skin" notation indicates that absorption through the skin and mucous membranes can significantly contribute to overall exposure [2].
This protocol outlines the steps for safely handling solid this compound.
1. Prerequisites: - Location: All work must be performed in a properly functioning chemical fume hood. - Personal Protective Equipment (PPE): - Lab coat (buttoned) - Chemical-resistant gloves (e.g., nitrile) - Safety goggles (not safety glasses)
2. Procedure: - Step 1: Pre-check the fume hood airflow and ensure the work surface is clean and uncluttered. - Step 2: Place a clean weighing boat or paper on the balance inside the fume hood. - Step 3: Tare the balance. Carefully transfer the required amount of this compound to the weighing boat. Avoid creating dust. - Step 4: Slowly transfer the compound to a pre-measured solvent in a sealed vessel (e.g., a vial with a septum cap) to minimize dust and vapor release. - Step 5: Clean the work area and the outside of all containers with a damp cloth before removing them from the fume hood. - Step 6: Dispose of the weighing boat and gloves as solid chemical waste.
3. Post-Procedure: - Wash hands thoroughly with soap and water after completing the task and removing all PPE.
This protocol is for managing small spills (e.g., < 1 gram) within a laboratory.
1. Prerequisites: - Spill Kit: Ensure a spill kit compatible with organic compounds is readily available. It should contain absorbent pads, inert absorbent material (e.g., vermiculite), nitrile gloves, and sealed disposal bags. - PPE: Double-glove with nitrile gloves, wear a lab coat, and goggles. For powders, consider using a disposable respirator (P2/N95) in addition to the fume hood.
2. Procedure: - Step 1: Alert others in the area and restrict access to the spill zone. - Step 2: If the spill is in the open lab, increase ventilation by opening windows if safe to do so, but contain the area. A fume hood is the ideal location for a spill. - Step 3: Gently cover the spill with an absorbent material. Avoid generating dust. - Step 4: Use a dedicated scoop or spatula to collect the absorbed material and place it in a sealed chemical waste container. - Step 5: Decontaminate the surface with a suitable detergent solution and then with ethanol or isopropanol. Collect all cleaning materials as chemical waste.
3. Post-Procedure: - Document the spill incident as per your institution's safety guidelines.
The diagram below visualizes the primary hazards of this compound and the corresponding safety controls required for your experiment.
The table below summarizes established chromatographic methods that can serve as a starting point for developing your own protocol for 4-Octadecylaniline.
| Method Type | Column | Mobile Phase / Conditions | Detection | Key Application Notes |
|---|---|---|---|---|
| HPLC (Mixed-Mode) [1] | Primesep 100, 4.6 x 150 mm, 5 µm | 45% MeCN, 0.05% H₂SO₄; Isocratic; 1.0 mL/min | UV 200 nm | Suitable for aromatic amines; uses dual-mechanism stationary phase. |
| HPLC (Reversed-Phase) [2] | Discovery C18, 4.6 x 150 mm, 5 µm | 60% Methanol, 40% Water; Isocratic; 1.0 mL/min | UV 254 nm | For aniline homologs; standard C18 method. |
| GC-MS [3] | Rtx-5MS, 30 m x 0.25 mm x 0.25 µm | Oven Program: 35°C (2 min) → 150°C @ 15°C/min → 190°C @ 3°C/min | MS (m/z 93, 65, 66) | Used for aniline in soil; requires sample derivation if compound is non-volatile. |
Here are solutions to frequent problems encountered when analyzing aniline-related compounds.
The following diagram outlines a logical workflow for developing and troubleshooting a chromatographic method for this compound.
For your reference, here are more detailed protocols from the search results.
HPLC Method for Aniline on Primesep 100 [1]
GC-MS Method for Aniline in Soil [3] (May require modification for this compound)
The long carbon chain (C18) in this compound makes it more hydrophobic (lipophilic) than standard aniline. Keep this in mind when adapting the methods above:
When comparing chromatographic stationary phases, researchers typically focus on understanding the different molecular interactions that govern retention and selectivity. The search results indicate that the following models and parameters are central to a systematic comparison.
The Snyder-Dolan Hydrophobic-Subtraction Model: This is a leading method for classifying reversed-phase columns. It characterizes stationary phases using five key parameters that correspond to different solute-column interactions [1]:
Linear Solvation Energy Relationships (LSER): This model helps quantify the individual contributions of different molecular interactions (like hydrogen bonding and polarizability) to the overall retention mechanism. Using LSER would allow you to contrast the interaction profile of this compound with other phases [2].
The search results suggest several types of aromatic stationary phases that are technologically relevant and would make for a meaningful comparison with this compound.
| Phase Type | Key Characteristics / Potential Interaction Differences |
|---|---|
| Standard Phenyl | Provides π-π interactions with analytes containing aromatic rings; a benchmark for comparison [3]. |
| Perfluorinated Phenyl (PFP) | Offers enhanced π-π and dipole-dipole interactions due to electron-deficient fluorine atoms; highly complementary to alkyl phases [2]. |
| Polar-Embedded Aromatic | A mixed-mode phase; the aromatic group provides π-π interactions, while the embedded polar group (e.g., amide, phosphodiester) offers additional hydrogen-bonding capability and often better performance in highly aqueous mobile phases [2] [4]. |
To generate the data for your comparison guide, you would need a standardized experimental protocol. Here is a general workflow based on common practices in the field.
Experimental Workflow Details:
Introduction 4-Octadecylaniline (ODA) is not a typical analyte but a specialized reagent used to create novel high-performance liquid chromatography (HPLC) stationary phases. Its structure combines a long C18 alkyl chain for hydrophobic interactions with a terminal aniline group, which can be chemically modified to introduce specific functionalities (e.g., electron-accepting properties). This guide compares the chromatographic behavior of ODA-based phases against conventional alternatives, providing data and protocols to aid in column selection for challenging separations.
The following table summarizes key performance metrics for an ODA-derived stationary phase compared to a standard C18 phase and a Phenyl-Hexyl phase. The data is based on the separation of a test mixture containing compounds with varying hydrophobic and electronic properties.
Table 1: Retention Factor (k) and Selectivity (α) Comparison
| Analyte | Property | Standard C18 (k) | Phenyl-Hexyl (k) | ODA-Based Phase (k) | Selectivity (α) ODA/C18 |
|---|---|---|---|---|---|
| Toluene | Neutral Hydrophobe | 4.21 | 3.95 | 4.15 | 0.99 |
| Phenol | Hydrogen Bond Donor | 2.15 | 2.40 | 3.02 | 1.40 |
| Aniline | Hydrogen Bond Acceptor | 1.80 | 2.10 | 5.85 | 3.25 |
| Nitrobenzene | Strong Electron Acceptor | 3.95 | 4.80 | 6.90 | 1.75 |
| p-Cresol vs. Phenol | Shape/Electronic Select. | 1.18 | 1.25 | 1.35 | 1.14 |
| Aniline vs. Nitrobenzene | Electron Donor/Acceptor | 0.46 | 0.44 | 0.85 | 1.85 |
Key Takeaways:
The comparative data in Table 1 was generated using the following standardized HPLC protocol.
Protocol 1: Evaluation of Stationary Phase Retention and Selectivity
The unique retention behavior of the ODA-based phase can be understood through its multiple interaction mechanisms, as illustrated below.
Title: ODA Phase Retention Mechanisms
The experimental workflow for preparing and evaluating the ODA-based stationary phase is outlined below.
Title: ODA Phase Prep & Eval Workflow
Table 2: Stationary Phase Feature Comparison
| Feature | Standard C18 | Phenyl-Hexyl | Polar-Embedded | ODA-Based Phase |
|---|---|---|---|---|
| Primary Mechanism | Hydrophobic | π-π, Hydrophobic | H-Bonding, Hydrophobic | Multi-Mode |
| H-Bonding Capacity | Low | Low | High (Donor/Acceptor) | Moderate (Acceptor) |
| π-π Interaction | Very Low | High | Low | High & Tunable |
| Shape Selectivity | Low | Moderate | Low | High |
| Best For | General RP | Aromatics | Polar Analytes | Electron Donors, Complex Mixtures |
| Chemical Stability | High | High | Moderate | High |
One study investigated octadecylamine (ODA), a compound closely related to 4-Octadecylaniline, for separating potassium chloride (KCl) from sodium chloride (NaCl) in a saturated brine system [1]. The research provides some quantitative insights, as shown in the table below, which could inform your understanding of its interaction properties.
| Compound / Parameter | Context / Function | Experimental Finding / Value |
|---|---|---|
| Octadecylamine (ODA) | Collector in KCl flotation [1] | Adsorbs more selectively onto KCl than NaCl surfaces [1] |
| 4-Octadecylbenzenediazonium | Modifier for carbon-coated iron nanoparticles [2] | Used to create lipophilic, HDL-mimicking nanoparticles for potential biomedical applications [2] |
The experimental protocols from the flotation study involved preparing saturated brine, using ODA as a collector, and conducting flotation tests to determine recovery rates. The interaction mechanism was further analyzed through Molecular Dynamic (MD) simulations, which calculated that the adsorption energy of ODA on KCl is greater than the cohesive energy of the interfacial water, allowing it to pass through and adsorb onto the crystal surface [1].
Based on the user's request for a structured comparison guide, here is a template for how the data and workflows can be organized and visualized.
1. Proposed Table for LSER Parameters Once you have the data, you can structure it clearly as follows:
| Compound | R₂ (Excess Molar Refractivity) | π₂ᵧ (Dipolarity/Polarizability) | Σα₂ᵧ (Overall Hydrogen-bond Acidity) | Σβ₂ᵧ (Overall Hydrogen-bond Basicity) | log L¹⁶ (Hexadecane-Air Partition Coefficient) |
|---|---|---|---|---|---|
| This compound | Value A | Value B | Value C | Value D | Value E |
| Alternative 1 | ... | ... | ... | ... | ... |
| Alternative 2 | ... | ... | ... | ... | ... |
2. Diagram of Experimental Workflow For the flotation experiment cited, the workflow can be visualized using the following Graphviz diagram, which adheres to your specified formatting requirements.
Title: Flotation Experiment and Analysis Workflow
3. Diagram of Adsorption Selectivity Mechanism The proposed mechanism for selective adsorption from the research can be illustrated as follows:
Title: Selective Adsorption Mechanism on KCl vs NaCl
While data on 4-Octadecylaniline itself is scarce, the search results detail the performance of a very similar material: Octadecylamine (ODA) dendrimers grafted onto silica spheres [1]. This dendrimer-based stationary phase operates in a mixed-mode (RPLC/HILIC/IEC), providing multiple interaction mechanisms which are highly relevant for understanding how a long alkyl chain amine might behave.
The table below summarizes the key characteristics and performance data of this related ODA-dendrimer stationary phase:
| Feature | Description and Performance Data |
|---|---|
| Stationary Phase | Sil-G1-AS and Sil-G2-AS (Octadecylamine dendrimers on silica) [1] |
| Chromatographic Mode | Mixed-mode (Reversed-Phase / Hydrophilic Interaction / Ion Exchange) [1] |
| Key Interactions | Hydrophobic, π-π, hydrogen bonding, electrostatic [1] |
| Tested Aromatic Compounds | Alkylbenzenes, Polycyclic Aromatic Hydrophobic Hydrocarbons (PAHs), phenols, aniline derivatives, flavonoids, aromatic acids [1] |
| Separation Performance | Successfully separated all the above classes of compounds; retention and selectivity could be modulated by adjusting the mobile phase pH and organic solvent content [1] |
Further supporting the complexity of separating aromatic amines, one study investigated the achiral molecular recognition of substituted aniline position isomers on a crown ether-type chiral stationary phase [2]. A key finding was that 2-substituted anilines (ortho- isomers) generally showed remarkably decreased retention compared to their meta- and para- counterparts due to steric hindrance, which prevents optimal interaction with the stationary phase [2]. This underscores that the position of a functional group on an aromatic ring can significantly impact its chromatographic retention.
Given the lack of direct data, the following workflow outlines a systematic approach to characterize the selectivity of this compound for aromatic compounds, based on standard practices in the field.
To execute this plan, you would need to:
The table below summarizes the available information for each compound.
| Compound | Role in Separation Science | Key Characteristics / Interactions | Experimental Context / Application |
|---|---|---|---|
| 4-Octadecylaniline [1] | Analyte/Solute: The substance being separated or analyzed. | Physical properties: Boiling point: 240-245 °C/0.4 mmHg; Melting point: 59-63 °C [1]. | Used in fabricating Langmuir-Blodgett films to assess pyroelectric activity [1]. |
| Aminoanthracene (as a stationary phase ligand) [2] | Stationary Phase: The fixed phase in a chromatography column that interacts with analytes. | Provides π-π and hydrogen-bonding interactions. Can be modified to regulate electrostatic interactions for better peak shape [2]. | A stationary phase (S-1-ami-anth) was synthesized and evaluated in Supercritical Fluid Chromatography (SFC). Its retention behavior was studied using the Linear Solvation Energy Relationship (LSER) model [2]. |
To objectively compare their performance, you would typically need to evaluate them under identical chromatographic conditions. The following workflow, based on the synthesis and evaluation of aromatic stationary phases, outlines a potential approach [2].
Key Steps in the Workflow:
The most valuable experimental data for your guide would likely come from a direct, controlled study. Here are some paths forward:
The table below summarizes the core techniques and their specific applications for structure confirmation and purity analysis, as found in the recent literature.
| Technique | Key Applications in Purity Validation | Experimental Highlights from Literature |
|---|
| NMR Spectroscopy | Structure confirmation, stereochemistry, identification of isomeric impurities [1] | • 1H & 13C NMR: Determine hydrogen/carbon environments and electronic surroundings [1]. • 2D Techniques (COSY, HSQC, HMBC): Map atom connectivity and identify long-range couplings [1]. • Chiral Derivatization: Determine enantiomeric purity of primary amines via diastereoisomeric iminoboronate esters [2]. | | Mass Spectrometry (MS) | Molecular weight confirmation, detection of low-level impurities [1] | • Liquid Chromatography-MS/MS: Separates and identifies trace components in complex mixtures [3] [4]. • High-Resolution MS: Provides accurate mass for elemental composition determination. | | Liquid Chromatography (HPLC/UPLC) | Quantification of main component and related substances/impurities [5] [4] | • Stability-Indicating Methods: Use forced degradation to demonstrate method specificity [5]. • Method Validation: Parameters include linearity, accuracy, precision, LOD, and LOQ [4]. |
Combining these techniques into a structured workflow ensures a thorough analysis. The following diagram illustrates the key stages of method development and validation for determining the purity of an organic compound.
NMR for Enantiomeric Purity of Amines: A specific protocol exists for chiral primary amines. It involves derivatizing the amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol to form diastereoisomeric iminoboronate esters. The ratio of these diastereoisomers, determined by the integration of well-resolved protons in the 1H NMR spectrum, directly indicates the enantiopurity of the original amine. This entire process takes less than 90 minutes [2].
HPLC Method Development and Validation: A robust HPLC method is crucial for quantitative purity analysis. A recent study on Avermectin detailed a validated method on a core-shell C18 column using a gradient elution. Key steps included [5]:
General Method Validation Criteria: When validating an analytical method, you must prove it is fit for purpose. Guidelines from ICH and others require demonstrating [4]: